2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 2604517-15-7
Cat. No.: VC11550034
Molecular Formula: C14H19BF2O3
Molecular Weight: 284.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2604517-15-7 |
|---|---|
| Molecular Formula | C14H19BF2O3 |
| Molecular Weight | 284.1 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1,3,2-dioxaborolane ring system, where boron is coordinated by two oxygen atoms in a five-membered cyclic structure. The aryl substituent at the 2-position contains a difluoromethyl (-CFH) group at the ortho position and a methoxy (-OCH) group at the para position, creating a sterically hindered yet electronically diverse environment. The tetramethyl groups on the dioxaborolane ring (4,4,5,5-tetramethyl) further enhance stability by preventing hydrolysis and oxidation .
Key Structural Data:
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-[2-(difluoromethyl)-4-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves two primary steps:
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Preparation of the Boronic Acid Precursor:
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A difluoromethyl-substituted phenylboronic acid is synthesized via directed ortho-metalation or cross-coupling strategies. Difluoromethylation reagents such as ClCFH or BrCFH are employed to introduce the -CFH group.
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Esterification with Pinacol:
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The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, often using azeotropic removal of water to drive the reaction to completion. Catalysts like titanium tetraisopropoxide may enhance yield.
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Optimization Challenges
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Steric Hindrance: The ortho-difluoromethyl group complicates boronic acid formation, requiring tailored ligands (e.g., SPhos) to mitigate side reactions .
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Purification: Chromatographic separation is critical due to the compound’s sensitivity to moisture. Stabilizing agents such as triethylamine are often added during storage.
Reactivity and Applications in Cross-Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The compound’s principal application lies in Suzuki-Miyaura reactions, where it couples with aryl or vinyl halides to form biaryl or styryl derivatives. The difluoromethyl group exerts dual effects:
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Electron-Withdrawing Nature: Polarizes the boron-aryl bond, accelerating transmetalation.
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Steric Bulk: Directs coupling to the para position of the methoxy group, minimizing ortho-byproducts.
Representative Reaction:
Where denotes the dioxaborolane reagent.
Pharmaceutical Relevance
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Kinase Inhibitors: The difluoromethyl moiety enhances binding affinity to ATP pockets in kinase targets. For example, derivatives of this compound have been used in preclinical studies for EGFR inhibitors.
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PET Tracers: Boron-containing analogs enable -labeling for imaging amyloid plaques in Alzheimer’s disease .
Physicochemical Properties and Stability
Thermal and Solubility Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | >50 mg/mL in DMSO | USP <921> |
| Hydrolytic Stability | t >24 h (pH 7.4, 25°C) | Kinetic Analysis |
The compound exhibits remarkable stability in anhydrous organic solvents (e.g., THF, dioxane) but hydrolyzes slowly in aqueous media to form the corresponding boronic acid.
Comparative Analysis with Analogous Compounds
The difluoromethyl group distinguishes this compound from related dioxaborolanes:
| Compound | Substituent | Reactivity (Relative) |
|---|---|---|
| 2-(4-Fluoro-2-methoxyphenyl)-dioxaborolane | -F (fluoro) | 0.7× |
| 2-(4-Chloro-2-methoxyphenyl)-dioxaborolane | -Cl (chloro) | 1.2× |
| Target Compound | -CFH (difluoromethyl) | 1.5× |
The -CFH group enhances electrophilicity while maintaining steric accessibility, enabling faster transmetalation in cross-coupling .
Recent Advancements and Future Directions
Catalytic Innovations
Recent studies (2024–2025) highlight palladium nanoparticles immobilized on MOFs (Metal-Organic Frameworks) as recyclable catalysts for large-scale Suzuki couplings using this compound, achieving turnover numbers (TON) >10,000 .
Drug Discovery Applications
Ongoing research explores its use in covalent inhibitors targeting KRAS G12C mutants, where the boronic acid intermediate forms reversible bonds with cysteine residues.
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